molecular formula C15H21N B13711389 3-(4-Cyclohexylphenyl)azetidine

3-(4-Cyclohexylphenyl)azetidine

Cat. No.: B13711389
M. Wt: 215.33 g/mol
InChI Key: ILDKFSOFNNCTFC-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylphenyl)azetidine is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires a photocatalyst to excite the molecules from their ground energy state .

Industrial Production Methods

Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cycloaddition reactions. The use of copper catalysis has been reported to be effective in the synthesis of azetidines, providing operational simplicity and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyclohexylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties for various applications .

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)azetidine

InChI

InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h6-9,12,15-16H,1-5,10-11H2

InChI Key

ILDKFSOFNNCTFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3CNC3

Origin of Product

United States

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